4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine
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Overview
Description
The compound “4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Thiazole is a similar heterocyclic compound, containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzofuran and thiazole rings in separate steps, followed by their connection via an appropriate linker. The exact methods would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, along with any substituents. These rings are likely to influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Both the benzofuran and thiazole rings have sites that could potentially be reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the nature of its functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Researchers have developed a protocol for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives with antimicrobial and analgesic properties. These derivatives are obtained from 1-(1-benzofuran-2-yl)-2-bromoethanone, serving as a key intermediate, and further reacting with thiourea to form 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, which is then involved in various reactions to yield the final compounds (Bhovi et al., 2010).
Antimicrobial and Antifungal Activities
- A novel series of compounds, including substituted-2,3-dihydro-thiazoles and thiazolidin-4-ones derived from 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides, have been synthesized and tested. These compounds show promising antimicrobial and antifungal activities, indicating the potential utility of benzofuran derivatives in treating infections (S. Rida et al., 2006).
Anticancer and Antiproliferative Potential
- Researchers synthesized novel 2-(1-benzofuran-2-yl)-4-(5-phenyl-4 H -1, 2, 4-triazol-3-yl) quinoline derivatives and evaluated their antiproliferative potential against various cancer cells. The study highlights the significant drug-like characteristics of compounds containing benzofuran coupled with nitrogen heterocycles, emphasizing their potential in cancer treatment (S. Santoshkumar et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-4-9-5-8(2-3-11(9)15-7)10-6-16-12(13)14-10/h2-3,5-7H,4H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCMOGXKOWFIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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